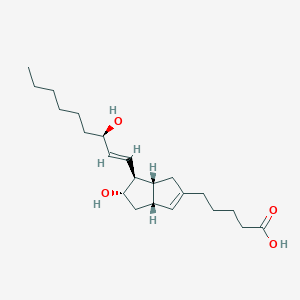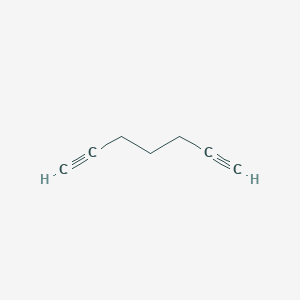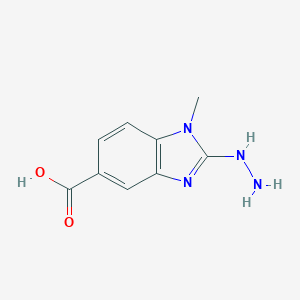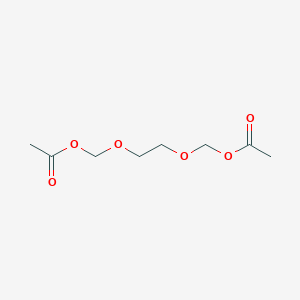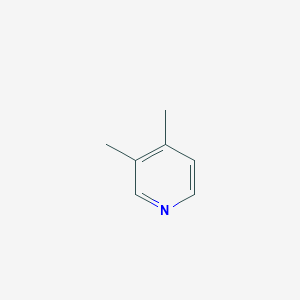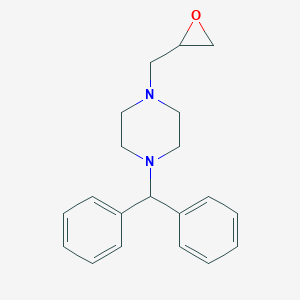
4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine
描述
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an oxirane (epoxide) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of diphenylmethylpiperazine with an epoxide compound. One common method is the reaction of diphenylmethylpiperazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted piperazine derivatives.
科学研究应用
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the modification of enzyme activity or receptor binding, influencing various biological pathways.
相似化合物的比较
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the epoxide group, making it less reactive.
4-[(Oxiran-2-yl)methyl]piperazine: Lacks the diphenylmethyl group, affecting its binding properties and reactivity.
N,N-dimethyl-1-(oxiran-2-yl)methanamine: Contains an epoxide group but has different substituents, leading to different reactivity and applications.
Uniqueness
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both the diphenylmethyl and epoxide groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of applications in scientific research.
属性
CAS 编号 |
111452-72-3 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
InChI 键 |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
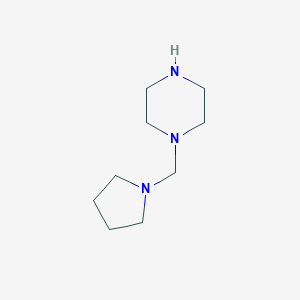
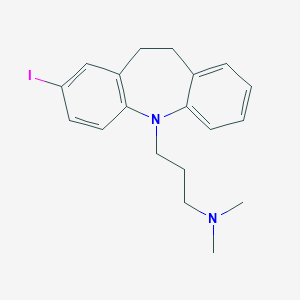
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
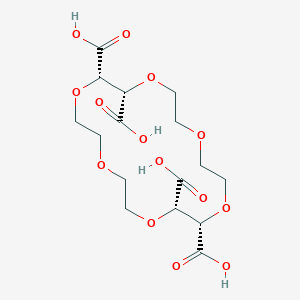
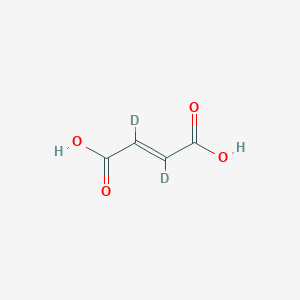
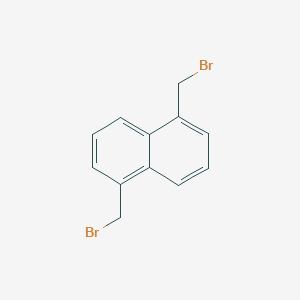
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
